molecular formula C33H50O5 B12822087 (R)-2-((3S,5R,10S,13S,14R,16R,17R)-3-Acetoxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methyleneheptanoic acid

(R)-2-((3S,5R,10S,13S,14R,16R,17R)-3-Acetoxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methyleneheptanoic acid

Cat. No.: B12822087
M. Wt: 526.7 g/mol
InChI Key: RWIALJIVPUCERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((3S,5R,10S,13S,14R,16R,17R)-3-Acetoxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methyleneheptanoic acid is a sophisticated steroidal intermediate of significant importance in medicinal chemistry research, particularly in the synthesis of potent Farnesoid X receptor (FXR) agonists. FXR is a nuclear hormone receptor primarily expressed in the liver and intestine, playing a critical role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism, making it a prominent therapeutic target for conditions like primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH) . This specific enantiomer serves as a key precursor in the synthetic pathway toward Obeticholic Acid (OCA) , a first-in-class FXR agonist approved for PBC. Its complex structure, featuring the characteristic cyclopenta[a]phenanthrene core with precise acetoxy, hydroxy, and methyleneheptanoic acid substituents, is essential for conferring high affinity and selectivity for the FXR. Researchers utilize this compound to study structure-activity relationships (SAR) of bile acid analogs, to develop novel FXR modulators with improved efficacy and safety profiles, and to investigate the intricate signaling pathways governed by this receptor in metabolic diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIALJIVPUCERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydropachymic acid is primarily obtained through the extraction and isolation from the sclerotia of Poria cocos. The extraction process typically involves the use of organic solvents such as chloroform, methanol, or ethanol. The isolated compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography .

Industrial Production Methods

Industrial production of dehydropachymic acid involves large-scale cultivation of Poria cocos, followed by extraction and purification processes. The fermentation of Poria cocos mycelia has also been explored as a method to produce higher yields of dehydropachymic acid. This method involves the use of specific growth media and controlled fermentation conditions to optimize the production of the desired triterpenoid compounds .

Chemical Reactions Analysis

Functional Group Analysis

The compound contains the following reactive moieties:

  • Acetoxy group (ester at C3)

  • Hydroxyl group (at C16)

  • Carboxylic acid (terminal -COOH)

  • Methylene group (C5)

  • Cyclopenta[a]phenanthrene core

Acetoxy Group (Ester)

The C3 acetoxy group undergoes hydrolysis and transesterification:

Reaction Type Conditions/Reagents Product
Acidic HydrolysisH<sub>2</sub>O/H<sup>+</sup>Corresponding alcohol (C3-OH) and acetic acid
Basic HydrolysisNaOH/H<sub>2</sub>OAlcohol (C3-OH) and acetate salt
Enzyme-Catalyzed HydrolysisLipases (e.g., porcine liver)Selective cleavage to alcohol

Hydroxyl Group (C16)

The tertiary hydroxyl group at C16 participates in oxidation and protection reactions:

Reaction Type Conditions/Reagents Product
OxidationCrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Ketone formation (if sterically accessible)
EsterificationAcetic anhydride/pyridineAcetylated derivative (C16-OAc)
SilylationTBDMSCl/imidazoleSilyl-protected hydroxyl for selective synthesis

Carboxylic Acid (-COOH)

The terminal carboxylic acid engages in acid-base and condensation reactions:

Reaction Type Conditions/Reagents Product
Salt FormationNaOHSodium/potassium carboxylate salt
EsterificationCH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub>Methyl ester
Amide FormationSOCl<sub>2</sub> + NH<sub>3</sub>Primary amide

Methylene Group (C5)

The exocyclic methylene group undergoes addition and hydrogenation:

Reaction Type Conditions/Reagents Product
HydrogenationH<sub>2</sub>/Pd-CSaturated -CH<sub>2</sub>-CH<sub>2</sub>- moiety
EpoxidationmCPBAEpoxide formation

Stability and Degradation

  • Thermal Stability : The cyclopenta[a]phenanthrene core provides rigidity, but the ester and hydroxyl groups may decompose at >200°C.

  • Photodegradation : UV exposure risks radical-mediated oxidation of the methylene group .

Comparative Reactivity Table

Functional Group Reactivity Key Influences
Acetoxy (C3)High (labile ester)Steric hindrance from methyl groups
Hydroxyl (C16)ModerateTertiary position limits oxidation
Carboxylic AcidHighEnhanced by electron-withdrawing methyl groups
Methylene (C5)ModerateConjugation with cyclopropane stabilizes π-system

Scientific Research Applications

Preliminary studies indicate that compounds with similar structural motifs exhibit various biological activities:

Compound Structural Features Biological Activity
(R)-2-(...)Complex steroid-like structurePotential antimicrobial effects
TestosteroneSteroid structure with keto groupHormonal activity
DihydrotestosteroneReduced A-ringStrong androgenic effects
NandroloneSimilar steroid backboneAnabolic effects

The biological activities of this compound may include antimicrobial properties and hormonal modulation due to its structural similarities with known steroids like testosterone.

Synthesis Strategies

The synthesis of this compound can involve several strategies:

  • Total Synthesis : Utilizing multi-step organic synthesis techniques to construct the complex structure from simpler precursors.
  • Semi-synthesis : Modifying naturally occurring steroid precursors to derive the target compound.
  • Biotransformation : Employing enzymatic processes to achieve specific functional group modifications.

Pharmacological Applications

The potential applications of (R)-2-((3S...) in pharmacology are vast:

  • Antimicrobial Agents : Due to its structural similarities with known antimicrobial steroids.
  • Hormonal Therapies : Its ability to interact with androgen receptors could lead to applications in hormone replacement therapies.
  • Cancer Treatment : Investigating its effects on cancer cell lines could reveal anti-tumor properties.

Case Studies

Several studies have investigated compounds structurally related to (R)-2-(...). For instance:

  • Antimicrobial Activity Study : A study demonstrated that steroid derivatives exhibit significant antimicrobial activity against various pathogens.
  • Hormonal Activity Assessment : Research indicated that certain derivatives can effectively modulate androgen receptor activity in vitro.
  • In Vivo Efficacy Trials : Animal models have been used to assess the therapeutic potential of similar compounds in treating hormone-dependent cancers.

Mechanism of Action

Dehydropachymic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Key Research Findings

Network Pharmacology : The target compound shares overlapping targets (e.g., ESR1, TNF) with MOL000280 in Cytoscape-based analyses, suggesting synergistic effects in hormone-related therapies .

Synthetic Accessibility : Unlike simpler analogues (e.g., eburicoic acid), the target compound’s synthesis requires regioselective acetylation at C3, as described in protocols using THF and LiAlH4 .

Toxicity Profile : The acetoxy group reduces acute toxicity (LD₅₀ > 500 mg/kg in mice) compared to hydroxylated derivatives, which show hepatotoxicity at lower doses .

Biological Activity

The compound (R)-2-((3S,5R,10S,13S,14R,16R,17R)-3-Acetoxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methyleneheptanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its intricate stereochemistry and structural features suggest various biological activities that merit detailed exploration.

Structural Overview

The compound is characterized by:

  • Dodecahydrocyclopenta[a]phenanthrene Backbone : This unique structure contributes to its biological interactions.
  • Functional Groups : The presence of acetoxy and hydroxy groups enhances its reactivity and potential biological activity.

Biological Activity

Preliminary studies have indicated that compounds with similar structural motifs exhibit a range of biological activities. Below is a summary of the potential biological activities associated with this compound:

1. Antimicrobial Activity

Research suggests that steroid-like compounds can exhibit antimicrobial properties. Studies on structurally related compounds have shown:

  • Inhibition of bacterial growth : Similar compounds have demonstrated effectiveness against various bacterial strains.

2. Anti-inflammatory Effects

Compounds with steroid-like structures often exhibit anti-inflammatory properties:

  • Mechanism : These effects may be mediated through inhibition of pro-inflammatory cytokines.

3. Antitumor Activity

Investigations into related compounds have revealed potential antitumor effects:

  • Cell Line Studies : In vitro studies indicate that similar structures can inhibit cancer cell proliferation.

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
(R)-2-(...)Complex steroid-like structurePotential antimicrobial effects
TestosteroneSteroid structure with keto groupHormonal activity
DihydrotestosteroneReduced A-ringStrong androgenic effects
NandroloneSimilar steroid backboneAnabolic effects

Case Studies

Several case studies highlight the biological activity of structurally similar compounds:

  • Antimicrobial Effects :
    • A study on a related steroid compound showed a significant reduction in bacterial load in infected animal models.
  • Anti-inflammatory Mechanisms :
    • Research has demonstrated that compounds with similar configurations can effectively reduce inflammation markers in human cell lines.
  • Antitumor Properties :
    • In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells.

Research Findings

Recent findings emphasize the importance of understanding the pharmacodynamics and pharmacokinetics of this compound:

  • Interaction Studies : These studies are crucial for elucidating how the compound interacts with biological targets.
  • Metabolism : Understanding the metabolic pathways can provide insights into its efficacy and safety profile.

Q & A

Q. What computational tools model the compound’s interaction with lipid membranes?

  • Tools : Perform molecular dynamics (MD) simulations with CHARMM36 force fields to study partitioning into lipid bilayers. Analyze free energy profiles using umbrella sampling .
  • Insight : The methyleneheptanoic acid tail adopts a helical conformation in hydrophobic environments, enhancing membrane permeability .

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